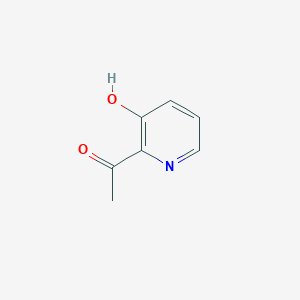
1-(3-羟基吡啶-2-基)乙酮
描述
Synthesis Analysis
The synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 to obtain the desired product from precursors like 4-chloronaphthalen-1-ol. Such processes are critical for generating compounds with precise structural configurations for further applications (V. -, N. -, K. -, 2022).
Molecular Structure Analysis
Molecular structure analysis through methods like X-ray crystallography and NMR spectroscopy confirms the compound's structure and helps understand its chemical behavior. Crystallographic studies, for instance, reveal the spatial arrangement of atoms within the molecule, which is crucial for predicting its reactivity and interactions with other molecules (S. Suarez et al., 2017).
Chemical Reactions and Properties
1-(3-Hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including cyclization and condensation, to form more complex molecules. For example, its reaction with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) leads to the formation of 2-aminobenzofuran-3(2H)-one derivatives, showcasing its versatility as a reactant (Ling-Guo Meng et al., 2011).
科学研究应用
螯合和金属结合
1-(3-羟基吡啶-2-基)乙酮及其衍生物,特别是羟基吡啶酮,已被积极开发为高效的铝(Al)和铁(Fe)等金属的螯合剂,因为它们与金属之间有强烈的结合作用。这些化合物正在研究其潜在的医疗用途,特别是作为口服活性铝螯合剂。它们对Al^3+离子的高亲和力和有利的亲脂性-亲水性平衡使它们成为未来前景中用作Al清除剂的有希望的候选者(Santos, 2002)。
光动力疗法
在光动力疗法(PDT)的背景下,已经探索了羟基吡啶酮衍生物与金属离子的相互作用,以增强原卟啉IX(PpIX)的积累,这是PDT中的关键药物。预处理策略包括铁螯合物质,如3-羟基吡啶-4-酮,已显示出通过优化病灶内PpIX含量来改善临床结果的潜力,从而增强PDT治疗的疗效(Gerritsen et al., 2008)。
酶污染修复
酶与羟基吡啶酮衍生物等氧化还原中介体结合,已经展示出在降解和转化工业废水中难降解化合物方面具有显著潜力。这种酶法途径,通过氧化还原中介体的增强,为广泛范围的有机污染物的修复提供了一种高效方法,展示了基于羟基吡啶酮的化合物的多功能性和环境应用(Husain & Husain, 2007)。
药物发现和药理学
羟基吡啶酮骨架以其广泛的药理活性而闻名,包括抗菌、抗真菌、抗病毒、抗癌、抗炎、抗氧化、抗抽搐和抗糖尿病作用。它们的结构特征有利于与生物靶标相互作用,为新药物的开发奠定了基础。这类化合物代表了药物发现中的一种特权骨架,突显了1-(3-羟基吡啶-2-基)乙酮及其衍生物在药物化学中的重要性(He et al., 2021)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
属性
IUPAC Name |
1-(3-hydroxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSAZGSIBFUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555678 | |
| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypyridin-2-yl)ethanone | |
CAS RN |
13210-29-2 | |
| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxypyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

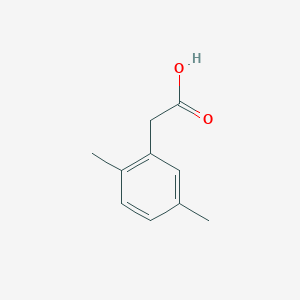
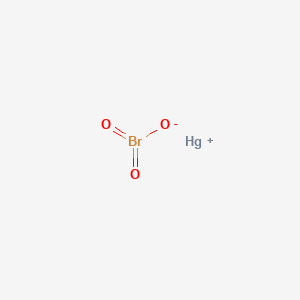
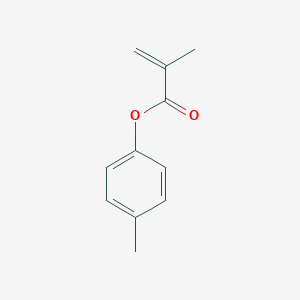
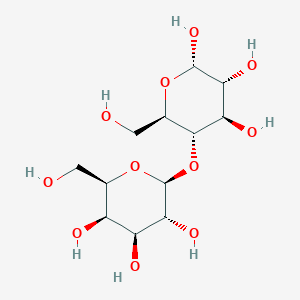
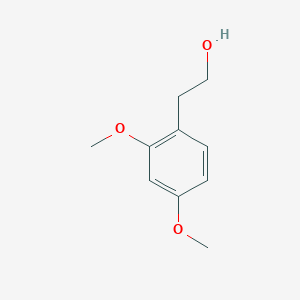
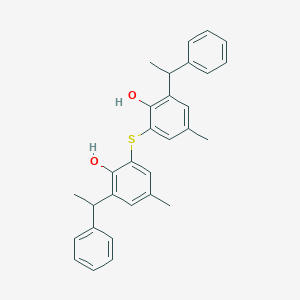
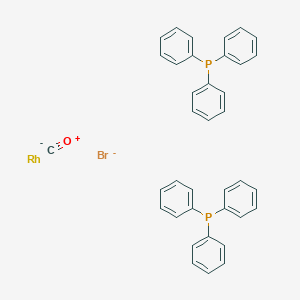
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
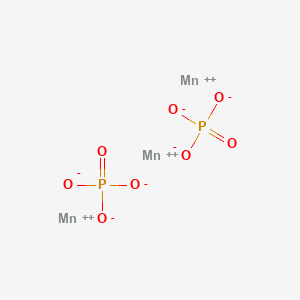
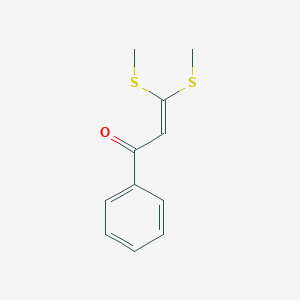
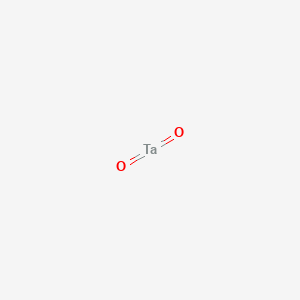
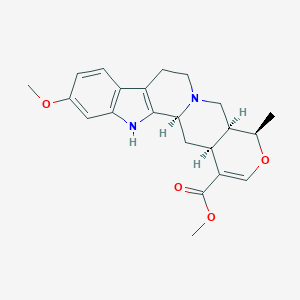
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)